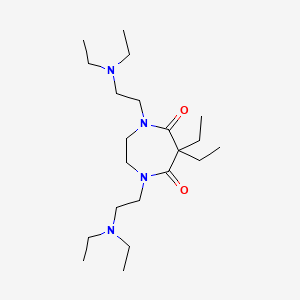
1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique diazepine structure, which includes two diethylaminoethyl groups and a diethyl-dihydro-diazepine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of diethylaminoethyl groups: This step involves the substitution of hydrogen atoms with diethylaminoethyl groups using reagents such as diethylamine in the presence of a catalyst.
Final modifications: Additional steps may be required to introduce the diethyl groups and ensure the correct configuration of the diazepine-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The diethylaminoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepine derivatives: These compounds share the diazepine core structure but may have different substituents.
Diethylaminoethyl derivatives: Compounds with diethylaminoethyl groups but different core structures.
Dihydro-diazepine-dione derivatives: Variants with modifications to the diazepine-dione core.
Uniqueness
1,4-Bis(2-(diethylamino)ethyl)-6,6-diethyl-2,3-dihydro-1H-1,4-diazepine-5,7(4H,6H)-dione is unique due to its specific combination of diethylaminoethyl groups and the diethyl-dihydro-diazepine-dione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
95035-88-4 |
|---|---|
Molecular Formula |
C21H42N4O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1,4-bis[2-(diethylamino)ethyl]-6,6-diethyl-1,4-diazepane-5,7-dione |
InChI |
InChI=1S/C21H42N4O2/c1-7-21(8-2)19(26)24(15-13-22(9-3)10-4)17-18-25(20(21)27)16-14-23(11-5)12-6/h7-18H2,1-6H3 |
InChI Key |
YCDOKNLANWDWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(CCN(C1=O)CCN(CC)CC)CCN(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















